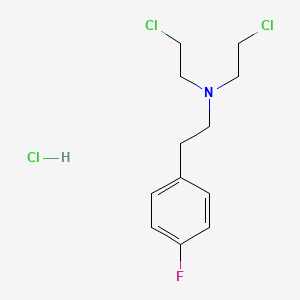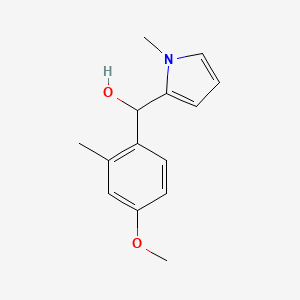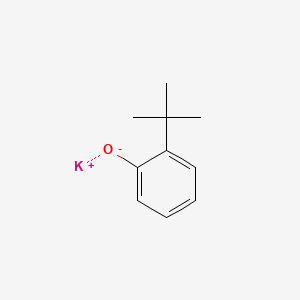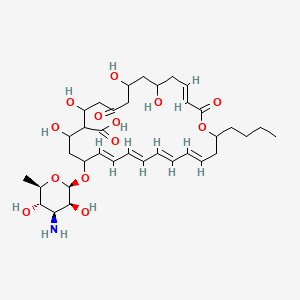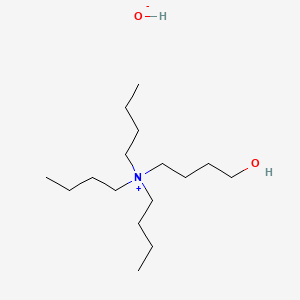
Tetrabutyl(4-hydroxy)ammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl(4-hydroxy)ammonium hydroxide is a quaternary ammonium compound with the molecular formula C₁₆H₃₇NO₂. It is known for its strong basic properties and is commonly used as a phase-transfer catalyst in organic synthesis. This compound is typically found in solution form, either in water or alcohols, and is highly soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutyl(4-hydroxy)ammonium hydroxide can be synthesized through the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol. The process involves blending potassium hydroxide and methanol, adding the mixture to a solution of tetrabutylammonium bromide in methanol, and then filtering and precipitating under reduced pressure. After heating and refluxing, the solution is cooled and crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using ion exchange resins. This method involves passing a solution of tetrabutylammonium halide through a column containing an ion exchange resin, which replaces the halide ion with a hydroxide ion, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl(4-hydroxy)ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as a base in oxidation reactions, facilitating the removal of protons.
Reduction: It can participate in reduction reactions by providing hydroxide ions.
Substitution: It is commonly used in nucleophilic substitution reactions due to its strong basic nature.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and atmospheric pressure.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve low temperatures and inert atmospheres.
Substitution: Common reagents include alkyl halides and aryl halides. .
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Alkanes and alcohols.
Substitution: Alkylated and arylated products
Scientific Research Applications
Tetrabutyl(4-hydroxy)ammonium hydroxide has a wide range of applications in scientific research
Properties
CAS No. |
93839-29-3 |
|---|---|
Molecular Formula |
C16H37NO2 |
Molecular Weight |
275.47 g/mol |
IUPAC Name |
tributyl(4-hydroxybutyl)azanium;hydroxide |
InChI |
InChI=1S/C16H36NO.H2O/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;/h18H,4-16H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
HQUDCNCGCCJDKR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCO.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


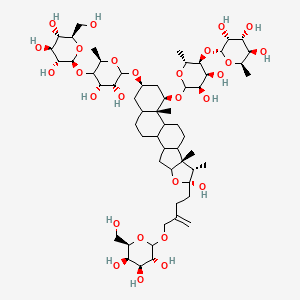
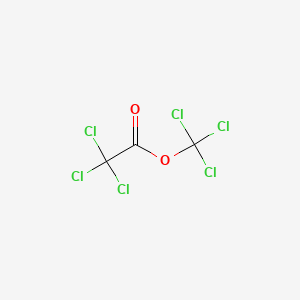
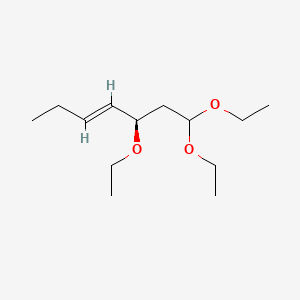

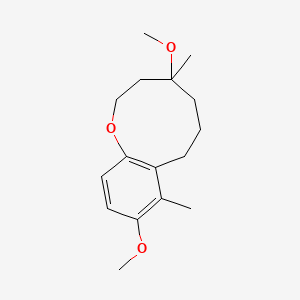
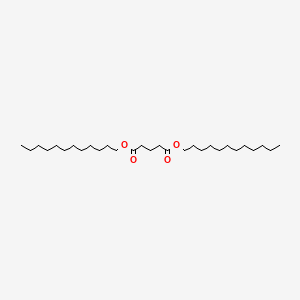
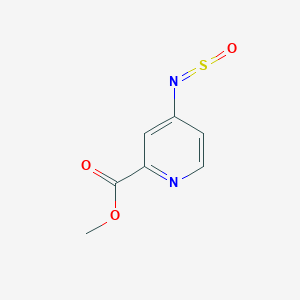
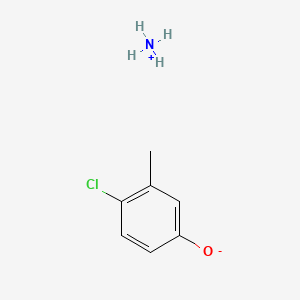
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
